molecular formula C26H29ClN4O2 B2536138 {6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326935-99-2

{6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No. B2536138
CAS RN: 1326935-99-2
M. Wt: 464.99
InChI Key: IZMFCQQEXOKSJP-UHFFFAOYSA-N
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Description

{6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C26H29ClN4O2 and its molecular weight is 464.99. The purity is usually 95%.
BenchChem offers high-quality {6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha(2C)-Adrenoceptor Antagonists

Research into quinoline derivatives, including compounds structurally related to "6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone", has shown significant antagonist potencies against the alpha(2C)-adrenoceptor. Structural modifications, particularly at the quinoline ring, have been critical in enhancing subtype selectivity and potency, indicating the potential of these compounds in therapeutic applications targeting the adrenergic system (Höglund et al., 2006).

Antitumor Agents

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. These compounds exhibit potent antiproliferative activities against various cancer cell lines, with certain derivatives showing superior efficacy. The ability to modulate cell migration, proliferation, and induce apoptosis highlights the therapeutic potential of such compounds in cancer treatment (Li et al., 2020).

Synthesis and Chemical Reactions

Studies have also focused on the synthesis and reactions of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives. These reactions offer insights into the chemical properties and reactivity of compounds structurally related to "6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone", expanding the understanding of their potential applications in medicinal chemistry (Zaki et al., 2014).

Thermochemistry of Adducts

The thermochemistry of adducts of tin(IV) chloride with heterocyclic bases, including morpholine, provides valuable data on the energetics of these interactions. Such studies are crucial for understanding the stability and binding properties of heterocyclic compounds, which can inform the design of new drugs and materials (Dunstan, 2003).

properties

IUPAC Name

[6-chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O2/c1-18-3-6-24(19(2)15-18)29-7-9-30(10-8-29)25-21-16-20(27)4-5-23(21)28-17-22(25)26(32)31-11-13-33-14-12-31/h3-6,15-17H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMFCQQEXOKSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

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